3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one
Overview
Description
3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one is a member of oxazolidines and a member of 2-nitroanisoles.
Scientific Research Applications
1. Synthetic Chemistry
- (Madesclaire et al., 2013): Discusses the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol and the opening of the 2-oxazolidine ring, indicating the chemical reactivity and potential for various synthetic applications.
- (Ishibuchi et al., 1991): Details the Lewis acid-promoted substitution of 4-methoxy-2-oxazolidinones, contributing to the synthesis of biologically significant compounds.
2. Medicinal Chemistry and Pharmacology
- (Devi et al., 2013): Describes the synthesis of oxazolidinone derivatives with potential antimicrobial properties, highlighting the compound's relevance in developing new therapeutic agents.
- (Yadav & Pawar, 2014): Investigates the enzymatic synthesis of oxazolidin-2-one derivatives, emphasizing their multifunctional role in biological and pharmacological contexts.
3. Biochemical Research
- (Ishiyama et al., 1997): Discusses the synthesis of a water-soluble tetrazolium salt derived from 4-methoxy-2-oxazolidinone, useful as a chromogenic indicator for NADH and cell viability assays in biochemical studies.
4. Organic Synthesis and Catalysis
- (Kudyba et al., 2004): Explores the asymmetric reaction of chiral oxazolidinones with simple nitro compounds, relevant for advancing organic synthesis methodologies.
- (Martre et al., 1995): Details the electrochemical synthesis of oxazolidin-2-one derivatives, underlining the utility of electrochemistry in organic synthesis.
Properties
Molecular Formula |
C10H10N2O5 |
---|---|
Molecular Weight |
238.2 g/mol |
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10N2O5/c1-16-9-3-2-7(6-8(9)12(14)15)11-4-5-17-10(11)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
NGTSNDUVTGWBIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.